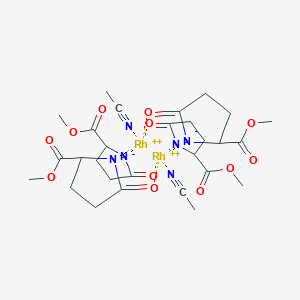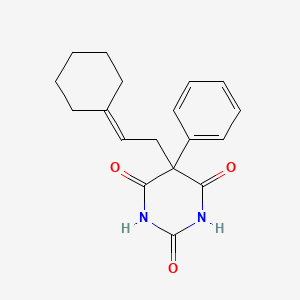
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes a cyclohexylideneethyl group and a phenyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with an appropriate aldehyde or ketone in the presence of a base such as piperidine or morpholine . The reaction conditions are generally mild, often conducted at room temperature in organic solvents or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives are known to bind to the GABAA receptor, potentiating the effect of GABA and leading to increased inhibitory neurotransmission . Additionally, the compound can interact with enzymes such as urease, inhibiting their activity through coordination with catalytic metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
Thiobarbituric acid: A sulfur-containing analogue with similar biological activities.
5-ethyl-5-phenylbarbituric acid: Another derivative with hypnotic and sedative properties.
Uniqueness
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylideneethyl group and the phenyl group enhances its interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66940-57-6 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-(2-cyclohexylideneethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c21-15-18(14-9-5-2-6-10-14,16(22)20-17(23)19-15)12-11-13-7-3-1-4-8-13/h2,5-6,9-11H,1,3-4,7-8,12H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
FKOWNCWHGSPKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


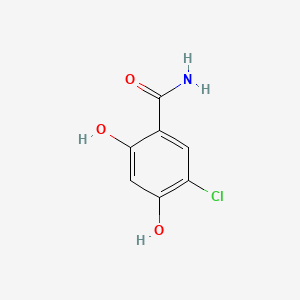

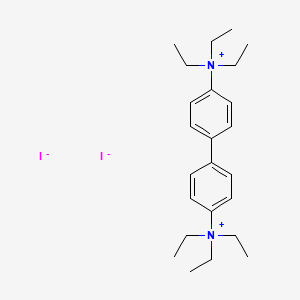
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
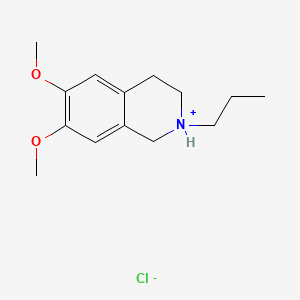
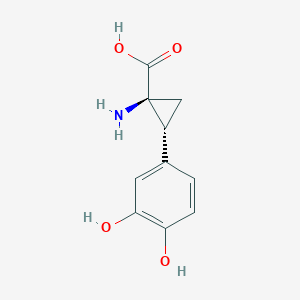
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
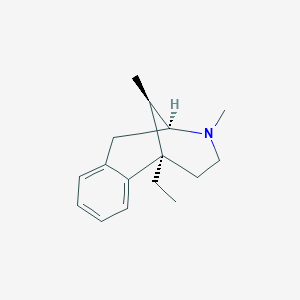
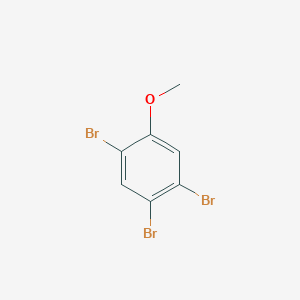
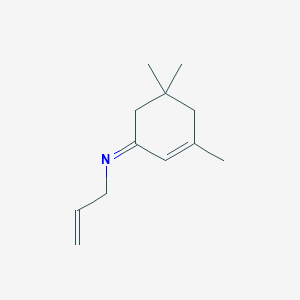

![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)

